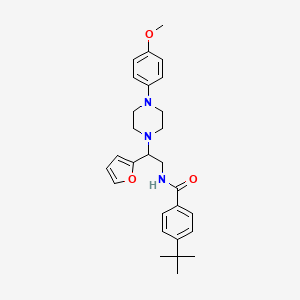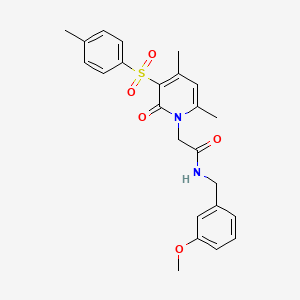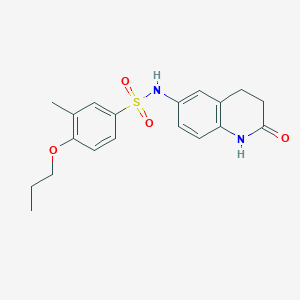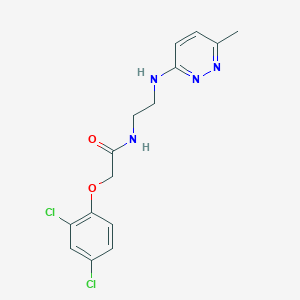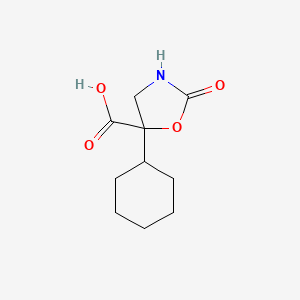![molecular formula C19H14N2O5S2 B2584605 ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-16-6](/img/structure/B2584605.png)
ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate” is a chemical compound with the molecular formula C19H14N2O5S2 and a molecular weight of 414.45. It is related to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved using a concise, efficient one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .
Molecular Structure Analysis
The crystal structures of two chromone derivatives, including ethyl 6-(4-methyl-phen-yl)-4-oxo-4H-chromene-2-carboxyl-ate, have been determined . A comparison of the dihedral angles between the mean planes of the central chromone core with those of the substituents shows that each molecule differs significantly from the others .
Chemical Reactions Analysis
The synthesis of similar compounds involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The development of environmentally friendly synthetic methods is a challenge in modern organic synthesis .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 230–232°C . Its IR (KBr) spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives containing structures similar to the compound have been documented. A study by Ramaganesh et al. (2010) focused on synthesizing a series of coumarin derivatives, which involved key intermediates that share structural similarities with the mentioned compound. These derivatives were evaluated for their antibacterial activity against several bacterial strains, showcasing the importance of these compounds in developing potential antimicrobial agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Antimicrobial Analysis and Enzyme Assay
In another study, Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, including those with structural elements related to the compound of interest. These derivatives underwent in vitro antifungal and antibacterial activity assessments, enzyme assay studies, and a docking study to predict the mode of action. Additionally, ADMET parameters suggested good oral drug-like properties for these compounds, highlighting their potential as oral drug candidates (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
Synthesis and Structure of Thiazolopyrimidine Derivatives
Vasilkova et al. (2020) focused on the synthesis of thiazolopyrimidine derivatives through three-component condensations, leading to compounds with potential applications in medicinal chemistry and material science. The study not only explored the synthetic pathways but also proposed a mechanism for their formation, further contributing to the understanding of such complex molecules (N. O. Vasilkova, A. Nikulin, A. P. Krivenko, 2020).
Future Directions
Future research could focus on further exploring the biological activities of this compound and its derivatives, given their wide range of pharmacological activities . The development of concise and efficient methods for the synthesis of these important molecules is an attractive area of research in both academia and the pharmaceutical industry .
properties
IUPAC Name |
ethyl 6-methyl-2-[(4-oxochromene-2-carbonyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-3-25-18(24)15-9(2)14-17(27-15)21-19(28-14)20-16(23)13-8-11(22)10-6-4-5-7-12(10)26-13/h4-8H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFPUBMSILXMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione](/img/structure/B2584523.png)
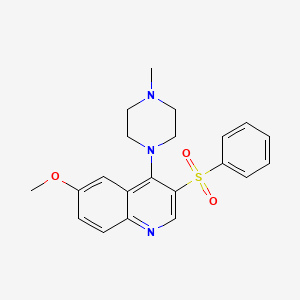
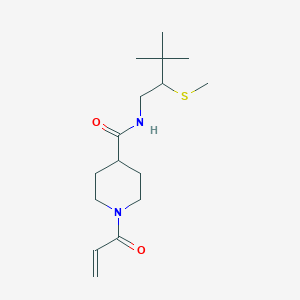
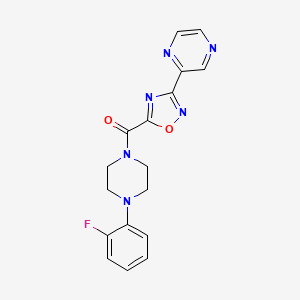
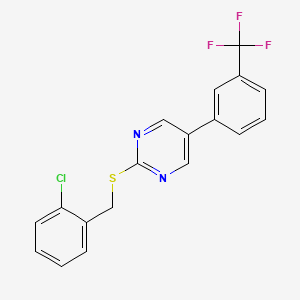
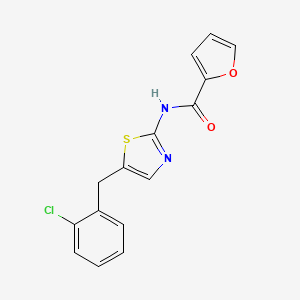

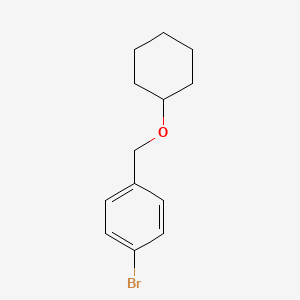
![N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2584534.png)
